Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, thiazole, and pyrimidine rings. The presence of these fused rings imparts the compound with diverse biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one with a thioamide in the presence of a base. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- are not widely documented, the general principles of heterocyclic synthesis can be applied. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Shares the pyrazolo-pyrimidine core but lacks the thiazole ring.
Thiazolo(3,2-a)pyrimidine: Contains the thiazole-pyrimidine core but lacks the pyrazole ring.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A structurally related compound with a triazole ring instead of a thiazole ring.
Uniqueness
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-methyl- is unique due to its combination of pyrazole, thiazole, and pyrimidine rings, which imparts distinct biological activities and chemical reactivity. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities .
Properties
CAS No. |
152423-14-8 |
---|---|
Molecular Formula |
C8H6N4S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
12-methyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione |
InChI |
InChI=1S/C8H6N4S2/c1-4-3-14-8-10-6-5(2-9-11-6)7(13)12(4)8/h2-3H,1H3,(H,9,11) |
InChI Key |
LWOSTLQAJVYLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC3=C(C=NN3)C(=S)N12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.